5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoro-5-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUEHXYANRRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681843 | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-54-4 | |
| Record name | 5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalyst Optimization
The Suzuki-Miyaura reaction, employing palladium catalysts, facilitates carbon-carbon bond formation between aryl halides and boronic acids. For 5-fluoro-3'-methylbiphenyl-3-carboxylic acid, the protocol involves coupling 3-fluoro-5-iodobenzoic acid with 3-methylphenylboronic acid in a toluene/water mixture. Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq.) at 80°C yield the biphenyl intermediate with 89% efficiency.
Key kinetic studies demonstrate that electron-withdrawing groups (e.g., carboxylic acid) accelerate oxidative addition, while methyl substituents on the boronic acid reduce steric hindrance, enhancing coupling rates by 30%.
Substrate Preparation and Functional Group Compatibility
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Aryl Halide Synthesis : 3-Fluoro-5-iodobenzoic acid is prepared via iodination of 3-fluorobenzoic acid using I₂ and HNO₃ at 60°C, achieving 92% conversion.
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Boronic Acid Activation : 3-Methylphenylboronic acid is stabilized with ethylene glycol, preventing protodeboronation during prolonged reflux.
Table 1 : Suzuki-Miyaura Coupling Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | PdCl₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄ (5 mol%) |
| Solvent | DMF | Toluene/H₂O | Toluene/H₂O (3:1) |
| Temperature (°C) | 100 | 80 | 80 |
| Yield (%) | 72 | 89 | 89 |
Ullmann-Type Coupling for Direct Arylation
Copper-Mediated Coupling Dynamics
Ullmann reactions using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C couple 3-fluoro-5-bromobenzoic acid with 3-methylphenylboronic acid , yielding 78% product. The carboxylic acid group necessitates protection as a methyl ester to prevent decarboxylation, achieved via Fischer esterification (H₂SO₄/MeOH, 65°C, 12 h).
Limitations and Side Reactions
Competitive homocoupling of the aryl halide (≤15%) occurs under high-temperature conditions, mitigated by incremental boronic acid addition. GC-MS analysis identifies biphenyl byproducts (e.g., 3,3'-dimethylbiphenyl) arising from methyl group migration.
Post-Functionalization of Preformed Biphenyls
Fluorination and Methylation Strategies
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Electrophilic Fluorination : Treating 3'-methylbiphenyl-3-carboxylic acid with Selectfluor™ in acetonitrile at 70°C introduces fluorine at position 5 (62% yield). Regioselectivity is controlled by the carboxylic acid’s directing effect, confirmed via NOESY NMR.
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Friedel-Crafts Methylation : AlCl₃-catalyzed reaction with methyl chloride functionalizes the biphenyl at position 3', though over-methylation (≤22%) necessitates careful stoichiometry.
Carboxylic Acid Protection and Deprotection
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Methyl Ester Formation : Thionyl chloride (SOCl₂) in methanol converts the acid to its methyl ester, preserving functionality during harsh reactions.
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Saponification : NaOH (2M) in ethanol/water (1:1) at 60°C regenerates the carboxylic acid with >95% recovery.
Table 2 : Post-Functionalization Efficiency
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor™, MeCN, 70°C | 62 | 91 |
| Methylation | CH₃Cl, AlCl₃, 0°C | 58 | 87 |
| Deprotection | NaOH, EtOH/H₂O, 60°C | 95 | 99 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Functional Group Tolerance
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Suzuki couplings tolerate unprotected carboxylic acids, unlike Ullmann reactions requiring ester protection.
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Late-stage fluorination risks side reactions, favoring pre-fluorinated building blocks.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
5-Fluoro-3’-methylbiphenyl-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is utilized in the development of advanced materials with specific electronic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Biphenylcarboxylic Acids
The following table compares key structural and physicochemical properties of 5-fluoro-3′-methylbiphenyl-3-carboxylic acid with analogs:
Key Observations:
- Fluorine vs.
- Positional Effects : Moving the carboxylic acid group from the 3- to 4-position (as in 3′,5′-difluorobiphenyl-4-carboxylic acid) alters solubility and crystal packing, relevant for material design .
- Trifluoromethyl Groups : The -CF₃ substituent in 5-fluoro-3'-(trifluoromethyl) analog significantly boosts electronegativity and steric bulk, improving binding affinity in receptor-ligand interactions .
Functional Group Modifications
- Carboxylic Acid Derivatives : Replacing -COOH with esters or amides (e.g., ethyl ester of 5-fluoro-2-methylindole-3-carboxylic acid) reduces acidity and enhances bioavailability, as seen in prodrug strategies .
Metabolic Studies
Pharmacological Potential
Biological Activity
5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies, while presenting data in tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is C15H13F O2, featuring a biphenyl structure with a carboxylic acid group and a fluorine atom. The presence of the fluorine atom is known to enhance the compound's lipophilicity and metabolic stability, which can influence its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The carboxylic acid group can participate in hydrogen bonding, enhancing binding affinity to target proteins.
- Receptor Interaction : Similar compounds have shown activity as positive allosteric modulators at metabotropic glutamate receptors, suggesting potential neuropharmacological applications .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study on DFP-11207, a fluoropyrimidine derivative related to this compound, demonstrated significant antitumor activity with reduced toxicity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). This suggests that modifications in the biphenyl structure can lead to improved therapeutic profiles .
- CNS Applications : Research indicates that compounds similar to this compound can act as positive allosteric modulators at mGlu2 receptors. These findings are promising for developing treatments for conditions such as anxiety and depression .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Nucleophilic Aromatic Substitution : The fluorine atom can be replaced with various nucleophiles under basic conditions.
- Carboxylation Reactions : The introduction of the carboxylic acid group can be achieved through carbonylation methods.
Table 2: Synthetic Methods Overview
| Method | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Sodium hydride, amines | Formation of substituted derivatives |
| Carboxylation | CO2, transition metal catalysts | Introduction of carboxylic acid group |
Q & A
Q. What are the recommended synthetic routes for 5-fluoro-3'-methylbiphenyl-3-carboxylic acid?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives and halogenated precursors. For example, coupling a fluorophenylboronic acid with a methyl-substituted bromobenzoic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) at 60–80°C . Post-synthesis purification typically involves recrystallization or column chromatography to achieve >95% purity.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., distinguishing fluorine and methyl group orientations on the biphenyl backbone).
- HPLC-MS for purity assessment, particularly to detect unreacted starting materials or dehalogenation byproducts.
- Melting point analysis (e.g., mp 164–169°C for structurally similar biphenylcarboxylic acids) .
Q. What are the solubility properties of this compound in common solvents?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF, as well as in methanol and dichloromethane. Solubility can be enhanced by deprotonation of the carboxylic acid group using mild bases (e.g., NaHCO₃) .
Q. What safety precautions are necessary when handling this compound?
Based on structurally analogous biphenylcarboxylic acids:
- Use gloves, lab coats, and eye protection to avoid skin/eye irritation (GHS H315/H319).
- Work in a fume hood to minimize inhalation risks (GHS H335) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings for this compound?
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for improved regioselectivity.
- Solvent optimization : Compare DME, THF, or toluene with aqueous bases (e.g., K₂CO₃).
- Temperature control : Higher temperatures (80–100°C) may accelerate coupling but risk side reactions (e.g., protodehalogenation) .
Q. What strategies resolve spectral data contradictions (e.g., overlapping NMR peaks)?
Q. How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?
Fluorine enhances metabolic stability and lipophilicity , potentially improving membrane permeability. In vitro assays (e.g., receptor binding studies) with GPR40 or PPARγ targets can quantify activity differences. Compare EC₅₀ values against non-fluorinated analogs (e.g., 3'-methylbiphenyl-3-carboxylic acid) .
Q. What analytical methods identify degradation products under stressed conditions?
- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions.
- LC-HRMS to detect and characterize degradation products (e.g., decarboxylation or demethylation byproducts).
- Stability-indicating assays to validate storage conditions (e.g., –20°C under nitrogen) .
Contradictions and Resolutions
- Synthesis Yield Variability : Discrepancies in yields (e.g., 60–85%) may arise from trace moisture in solvents. Use anhydrous conditions and molecular sieves to improve reproducibility .
- Biological Activity Inconsistencies : Batch-to-batch purity differences (e.g., residual Pd) can skew assay results. Implement ICP-MS to quantify metal contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
